molecular formula C16H26 B041316 2-Phenyldecane CAS No. 4537-13-7

2-Phenyldecane

Cat. No. B041316
CAS RN: 4537-13-7
M. Wt: 218.38 g/mol
InChI Key: DDTJIQUCOLHYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyldecane is an organic compound with the molecular formula C16H26 . It is also known by other names such as (1-Methylnonyl)benzene, 2-Decanylbenzene, and Benzene, (1-methylnonyl)- .


Synthesis Analysis

The synthesis of 2-Phenyldecane can be achieved through the Friedel–Crafts alkylation of benzene with 1-decene . This reaction is catalyzed by a new family of liquid Lewis acids called liquid coordination complexes (LCCs). LCCs are prepared by mixing a metal halide (e.g., GaCl3) and a donor molecule (e.g., N,N-dimethylacetamide, urea, or trioctylphosphine oxide), with the metal halide typically used in excess .


Molecular Structure Analysis

The molecular structure of 2-Phenyldecane consists of a benzene ring attached to a decane chain. The average mass of the molecule is 218.378 Da, and the monoisotopic mass is 218.203445 Da .


Chemical Reactions Analysis

The alkylation reaction of benzene with 1-decene, catalyzed by GaCl3-based LCCs, results in high reaction rates under ambient conditions, with selectivities to 2-Phenyldecane superior to those previously reported in the literature .


Physical And Chemical Properties Analysis

2-Phenyldecane has a density of 0.9±0.1 g/cm3, a boiling point of 289.1±7.0 °C at 760 mmHg, and a flash point of 123.2±8.5 °C . It has a molar refractivity of 72.9±0.3 cm3, a polarizability of 28.9±0.5 10-24 cm3, and a molar volume of 255.1±3.0 cm3 .

Scientific Research Applications

  • Anticancer and Antibacterial Properties : A study on 2-phenyl 1,3-benzodioxole derivatives, closely related to 2-Phenyldecane, revealed promising anticancer, antibacterial, and DNA binding properties, suggesting potential for further research and development in medical applications (Gupta et al., 2016).

  • Biofuel Cells : A nickel-phendione complex, related to 2-Phenyldecane, attached to carbon nanotubes and glucose dehydrogenase enzyme demonstrated potential as efficient bioanodes for glucose/oxygen compartment-less biofuel cells (Korani et al., 2015).

  • Biotechnological Production : The biotechnological production of 2-phenylethanol, a derivative of 2-Phenyldecane, has seen significant advances. It provides an environmentally friendly method for producing natural flavors and fragrances, widely used in the cosmetic industry (Hua & Xu, 2011).

  • Metabolic Engineering : Research on Saccharomyces cerevisiae has enabled the production of 2-phenylethanol with a potential ninefold increase in yield. This fragrance compound is used in perfumery and cosmetics (Kim et al., 2014).

  • Novel Wax Ester and Triacylglycerols Production : Phenyldecane-grown Rhodococcus opacus PD630 was found to produce novel wax ester and triacylglycerols, highlighting the role of phenyldecanoic acid in their biosynthesis. This finding is significant in the field of biochemistry and microbiology (Alvarez et al., 2002).

  • Catalytic Processes : A study demonstrated the effectiveness of a Pd-Cu EnCat catalyst in converting styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide, proposing a clean process for producing 2-phenylethanol for use in perfumes, deodorants, and soaps (Yadav & Lawate, 2011).

  • Environmental Applications : The photocatalytic degradation of 2-phenylethanol in leather industry wastewater was studied, resulting in a 100% degradation after 30 hours of UV irradiation. This indicates its potential in environmental cleanup and waste management (Natarajan et al., 2013).

  • Controlled Release of Bioactives : Chitosan films with β-cyclodextrin inclusion complex were developed for controlled release of 2-phenyl ethanol, maintaining over 90% of its bioactive content. This has implications in food technology and pharmaceuticals (Zarandona et al., 2020).

properties

IUPAC Name

decan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTJIQUCOLHYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874870
Record name BENZENE, (1-METHYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyldecane

CAS RN

4537-13-7
Record name Benzene, (1-methylnonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-METHYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyldecane
Reactant of Route 2
Reactant of Route 2
2-Phenyldecane
Reactant of Route 3
Reactant of Route 3
2-Phenyldecane
Reactant of Route 4
Reactant of Route 4
2-Phenyldecane
Reactant of Route 5
Reactant of Route 5
2-Phenyldecane
Reactant of Route 6
Reactant of Route 6
2-Phenyldecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.